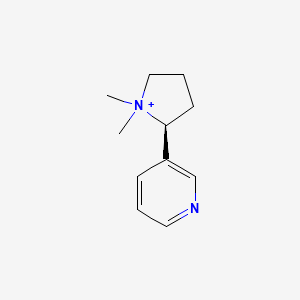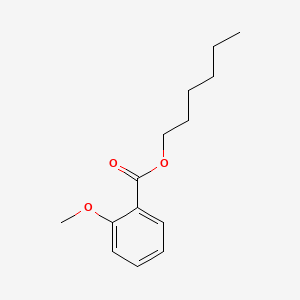
Linolenyldimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Linolenyldimethylamine, also known as 9,12,15-octadecatrien-1-amine, N,N-dimethyl-, (Z,Z,Z)-, is an organic compound that belongs to the class of amines. It is derived from linolenic acid, a polyunsaturated omega-3 fatty acid. This compound is characterized by the presence of three double bonds in its carbon chain, making it a triene. The dimethylamine group attached to the linolenic acid backbone imparts unique chemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of linolenyldimethylamine typically involves the following steps:
Esterification: Linolenic acid is first esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl linolenate.
Amination: The methyl linolenate is then subjected to reductive amination using dimethylamine and a reducing agent like sodium cyanoborohydride. This step introduces the dimethylamine group to the linolenic acid backbone.
Purification: The resulting this compound is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: Linolenyldimethylamine undergoes various chemical reactions, including:
Oxidation: The double bonds in the linolenic acid backbone can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to saturate the double bonds, resulting in a fully hydrogenated amine.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides, forming quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated amines.
Substitution: Quaternary ammonium salts.
科学的研究の応用
Linolenyldimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules and as a reagent in organic transformations.
Biology: The compound is studied for its potential role in cell signaling and membrane dynamics due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and as an antimicrobial agent.
Industry: this compound is used in the formulation of surfactants, emulsifiers, and as an additive in lubricants and coatings.
作用機序
The mechanism of action of linolenyldimethylamine involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific protein targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound may exert its effects through modulation of signaling cascades and membrane-associated processes.
類似化合物との比較
Linoleylamine: Similar to linolenyldimethylamine but with only two double bonds in the carbon chain.
Oleylamine: Contains a single double bond and is less unsaturated compared to this compound.
Stearylamine: A saturated amine with no double bonds in the carbon chain.
Comparison:
This compound vs. Linoleylamine: this compound has an additional double bond, making it more reactive in oxidation reactions.
This compound vs. Oleylamine: The higher degree of unsaturation in this compound results in different physical properties, such as lower melting point and higher reactivity.
This compound vs. Stearylamine: The presence of double bonds in this compound imparts unique chemical reactivity and biological activity compared to the fully saturated stearylamine.
This compound stands out due to its unique combination of unsaturation and the presence of a dimethylamine group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
64875-30-5 |
|---|---|
分子式 |
C20H37N |
分子量 |
291.5 g/mol |
IUPAC名 |
(9Z,12Z,15Z)-N,N-dimethyloctadeca-9,12,15-trien-1-amine |
InChI |
InChI=1S/C20H37N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h5-6,8-9,11-12H,4,7,10,13-20H2,1-3H3/b6-5-,9-8-,12-11- |
InChIキー |
YAIWYNVLHGXGHR-AGRJPVHOSA-N |
異性体SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCCN(C)C |
正規SMILES |
CCC=CCC=CCC=CCCCCCCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


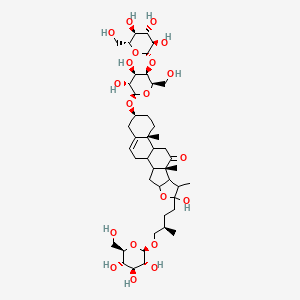
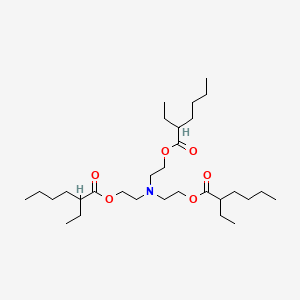
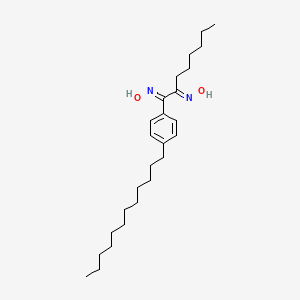
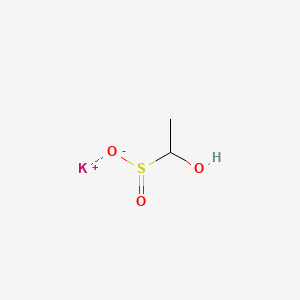
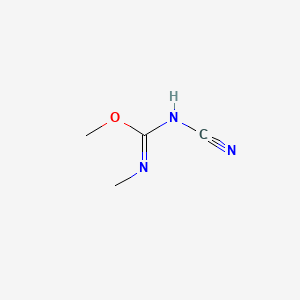

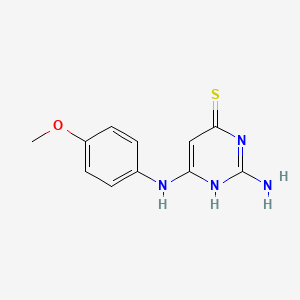
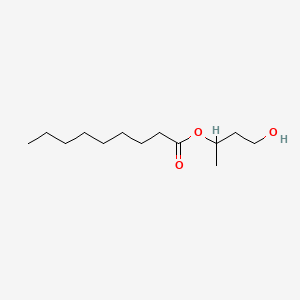
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)

